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molecular formula C9H8BrN3O B8334001 3-amino-7-bromo-1H-indole-2-carboxylic acid amide

3-amino-7-bromo-1H-indole-2-carboxylic acid amide

Cat. No. B8334001
M. Wt: 254.08 g/mol
InChI Key: NWNKXXGNCKKSJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08664233B2

Procedure details

1.17 g (50.9 mmol) sodium was dissolved in 150 ml 2-propanol. Then, 10.82 g (42.6 mmol) 2-(2-bromo-6-cyano-phenylamino)acetamide was added and the solution was refluxed for 15 min. Thereafter, the reaction mixture was cooled to 0° C. and saturated NH4Cl solution was added. The solvent was concentrated, the resulting precipitate was sucked off and washed with water. 8.6 g (79%) 3-amino-7-bromo-1H-indole-2-carboxylic acid amide was obtained. ESI-MS [m/z]: 254, 256 [M+H]+
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10.82 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[Br:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([C:9]#[N:10])[C:4]=1[NH:11][CH2:12][C:13]([NH2:15])=[O:14].[NH4+].[Cl-]>CC(O)C>[NH2:10][C:9]1[C:5]2[C:4](=[C:3]([Br:2])[CH:8]=[CH:7][CH:6]=2)[NH:11][C:12]=1[C:13]([NH2:15])=[O:14] |f:2.3,^1:0|

Inputs

Step One
Name
Quantity
1.17 g
Type
reactant
Smiles
[Na]
Name
Quantity
150 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
10.82 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)C#N)NCC(=O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 15 min
Duration
15 min
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
NC1=C(NC2=C(C=CC=C12)Br)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 8.6 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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